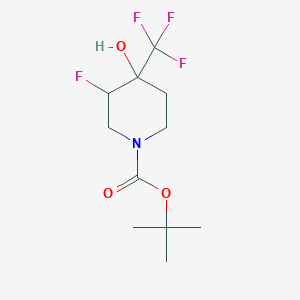

Tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Description

Tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen, a hydroxyl group at position 4, a fluorine atom at position 3, and a trifluoromethyl (-CF₃) substituent at position 4 (cis to the hydroxyl group).

Properties

IUPAC Name |

tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F4NO3/c1-9(2,3)19-8(17)16-5-4-10(18,7(12)6-16)11(13,14)15/h7,18H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZJZPGHAVOPRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate typically involves multiple steps, starting with the construction of the piperidine ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The fluorine atom can be reduced to form a hydrogen atom.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydroxylated derivatives.

Substitution: Formation of various substituted piperidines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHFNO

- Molecular Weight : 287.25 g/mol

- IUPAC Name : tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

This compound features a piperidine ring substituted with fluorine and trifluoromethyl groups, which enhance its biological activity and stability.

Antiviral Activity

Research indicates that compounds similar to tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate exhibit antiviral properties. For instance, studies on fluorinated piperidines have shown effectiveness against various viral strains, suggesting potential applications in antiviral drug development .

Central Nervous System (CNS) Disorders

Due to its structural similarities with known CNS-active compounds, this compound may be investigated for its effects on neurological disorders. Preliminary studies suggest that modifications of piperidine derivatives can lead to enhanced activity against conditions such as depression and anxiety .

Synthesis and Chemical Reactions

The synthesis of tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step reactions starting from readily available piperidine derivatives. The introduction of fluorine atoms is often achieved through electrophilic fluorination techniques, which can significantly alter the compound's reactivity and biological profile .

Polymer Chemistry

Fluorinated compounds are known for their unique properties such as chemical resistance and low surface energy. Tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate can serve as a building block for synthesizing advanced polymers with enhanced thermal stability and hydrophobic characteristics .

Coatings and Surface Modifications

The incorporation of this compound into coatings can improve their durability and resistance to environmental factors. Fluorinated coatings are particularly useful in applications requiring non-stick surfaces or enhanced weather resistance .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of a series of fluorinated piperidines, including derivatives of tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate. The results indicated a significant reduction in viral replication in vitro, highlighting the potential for further development as antiviral agents .

Case Study 2: CNS Activity Exploration

In research aimed at addressing neurodegenerative diseases, modifications of piperidine structures were tested for their ability to cross the blood-brain barrier. The findings suggested that the trifluoromethyl group enhances lipophilicity, thereby improving CNS penetration and activity against neuroinflammation .

Mechanism of Action

The mechanism by which tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity, while the hydroxyl group can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key Structural and Functional Differences

- Trifluoromethyl Impact: The 4-CF₃ group increases electron-withdrawing effects and lipophilicity, contrasting with non-fluorinated analogues like tert-butyl 4-hydroxypiperidine-1-carboxylate .

- Stereochemical Considerations : The cis-configuration of -OH and -CF₃ in the target compound may influence biological activity compared to trans isomers, as seen in chiral intermediates like (3R,4S)-3-fluoro-4-hydroxypiperidine derivatives .

Biological Activity

Tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate, with CAS number 2101206-18-0, is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

- Molecular Formula : CHFNO

- Molecular Weight : 305.24 g/mol

- Purity : ≥ 97%

The presence of trifluoromethyl and fluoro groups in its structure is significant as these substituents often enhance the lipophilicity and metabolic stability of drug candidates.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of fluorinated piperidines, including tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate. In particular, its efficacy against Mycobacterium tuberculosis has been assessed. The Minimum Inhibitory Concentration (MIC) values indicate varying degrees of activity:

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| Tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | TBD | Antitubercular |

| Other Fluorinated Piperidines | 6.3 - 23 | Antitubercular |

These results suggest that this compound may serve as a lead for further development in anti-tuberculosis therapy .

Cytotoxicity and Selectivity

In evaluating cytotoxicity, researchers have determined the IC values for various cell lines. For example:

| Compound | IC (µM) | Cell Line |

|---|---|---|

| Tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | TBD | HepG2 |

| Other Compounds | 9.3 - 15 | HepG2 |

The selectivity index is crucial for assessing the therapeutic window of the compound. A higher selectivity index indicates favorable safety profiles for potential drug candidates .

The mechanism through which tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate exerts its biological effects is still under investigation. However, preliminary data suggest that the compound may interact with specific biological targets involved in cell signaling pathways related to microbial growth inhibition.

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR study highlighted how modifications to the piperidine ring influence biological activity. For instance, replacing certain substituents can enhance potency while minimizing cytotoxic effects:

| Modification | Biological Activity Change |

|---|---|

| Addition of trifluoromethyl group | Increased potency against M. tuberculosis |

| Alteration of hydroxyl group position | Impact on cytotoxicity profile |

Such insights are critical for guiding future modifications aimed at optimizing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing tert-butyl piperidine-1-carboxylate derivatives, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM). For example, tert-butyl 4-((2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate was synthesized with a 63% yield after 24 hours of stirring, followed by extraction, washing, and purification via silica gel chromatography . Optimizing stoichiometry (e.g., excess amine) and reaction time can improve yields.

Q. How can the stereochemistry and conformation of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is critical for resolving stereochemistry. For related compounds, piperidine rings adopt chair-like conformations, and hydroxyl/trifluoromethyl groups exhibit specific spatial orientations. Disorder in CF3 groups (observed in similar structures) is modeled using split atomic positions with refined occupancy ratios (e.g., 0.824:0.176) . NMR (e.g., <sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) complements crystallography by confirming substituent environments through coupling patterns and chemical shifts .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : <sup>19</sup>F NMR identifies trifluoromethyl groups (δ ~ -60 to -70 ppm). <sup>1</sup>H NMR reveals piperidine ring protons (δ 1.4–4.0 ppm) and hydroxyl protons (broad singlet, δ ~5 ppm) .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]<sup>+</sup> for C14H19F4NO3 requires exact mass 329.1304) .

- IR : Hydroxyl stretches (3200–3600 cm<sup>-1</sup>) and carbonyl bands (1700–1750 cm<sup>-1</sup>) validate functional groups .

Advanced Research Questions

Q. How can structural disorder in trifluoromethyl groups be resolved during crystallographic refinement?

- Methodological Answer : In cases of CF3 disorder (e.g., two orientations with partial occupancy), refine anisotropic displacement parameters for F atoms and apply geometric restraints to maintain realistic bond lengths/angles. For example, SHELXL refinement software allows occupancy adjustment and split-site modeling, with validation via residual electron density maps . The SHELX suite (e.g., SHELXD for phasing) is widely used for such analyses .

Q. What strategies address low yields in multi-step syntheses of fluorinated piperidine derivatives?

- Methodological Answer :

- Intermediate Stability : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers during reactive steps.

- Catalysis : Use palladium catalysts for cross-coupling reactions involving fluorinated aryl groups .

- Purification : Employ gradient elution in flash chromatography (e.g., hexane/ethyl acetate) to separate closely related intermediates .

Q. How are contradictions between computational models and experimental data reconciled?

- Methodological Answer : Discrepancies in molecular geometry (e.g., dihedral angles) between density functional theory (DFT) calculations and X-ray data are minimized by re-optimizing computational parameters (e.g., solvent effects, dispersion corrections). For example, piperidine-carboxylate dihedral angles computed via DFT should align with crystallographic data (±2° tolerance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.